Bienvenue dans la boutique en ligne BenchChem!

2',3'-cGAMP-C2-PPA

Immuno-oncology STING Agonist ADC Payload

Streamline your STING-ADC development with 2',3'-cGAMP-C2-PPA, a ready-to-use drug-linker construct. Unlike generic CDNs, this payload includes a pre-attached, cleavable disulfide linker (2-PPA) for site-specific antibody bioconjugation. Eliminate custom conjugation design and linker optimization—focus purely on target biology. Delivers potent STING activation (EC50 130/186 nM h/mSTING) directly to tumor cells, minimizing systemic toxicity. Ideal benchmark for next-generation STING-ADC payload validation.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 21203-86-1
Cat. No. B112276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP-C2-PPA
CAS21203-86-1
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)N
InChIInChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
InChIKeyCHVKPWIABFICLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-cGAMP-C2-PPA (CAS 2586047-11-0): A Functional ADC Drug-Linker Conjugate STING Agonist for Targeted Immuno-Oncology Research


2',3'-cGAMP-C2-PPA (Compound 45) is a synthetic, bifunctional cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) . It is structurally defined as a drug-linker conjugate, consisting of the endogenous STING ligand, 2'3'-cGAMP, covalently attached to a 2-PPA (2-phenylpyridin-4-amine) linker moiety via a cleavable disulfide bond . This unique molecular design enables its primary application as a payload-linker construct in the synthesis of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of STING-mediated innate immune activation to specific cell populations, such as tumor cells, for cancer immunotherapy research [1]. It is important to note that the CAS number provided in the query (21203-86-1) corresponds to the linker component, 4-Amino-2-phenylpyridine (2-PPA), not the complete 2',3'-cGAMP-C2-PPA conjugate, which is properly identified by CAS 2586047-11-0 [2].

Why Generic STING Agonists Cannot Substitute for 2',3'-cGAMP-C2-PPA in ADC Conjugation Research


The primary differentiator of 2',3'-cGAMP-C2-PPA is its integrated, ready-to-use drug-linker architecture. It is not simply a STING agonist; it is a payload engineered for site-specific bioconjugation to monoclonal antibodies. Standard, unconjugated CDNs like the endogenous 2'3'-cGAMP or synthetic analogs (e.g., ADU-S100, MK-1454) lack the critical linker and reactive handle required for attachment to an antibody [1]. Attempting to substitute 2',3'-cGAMP-C2-PPA with a generic CDN would require extensive and often challenging medicinal chemistry to develop a novel conjugation strategy, optimize the linker chemistry, and validate the resulting ADC's stability and activity . This product offers a significant advantage by providing a pre-optimized, patented [1] payload-linker unit, which streamlines the development of novel STING-ADC constructs, ensures a defined drug-to-antibody ratio (DAR), and enables researchers to focus on target biology rather than chemical synthesis and linker optimization .

2',3'-cGAMP-C2-PPA: A Quantified Differentiator for ADC Development


Functional Duality: Potent STING Agonist Activity is Retained with Integrated Linker Chemistry

2',3'-cGAMP-C2-PPA retains potent STING agonist activity despite its C2-modification with the PPA linker, as demonstrated by its EC50 values. While it is a drug-linker conjugate, its activity is comparable to, and in some assays exceeds, other clinical-stage STING agonists like diABZI . This is a critical differentiator as linker conjugation often reduces or ablates the biological activity of small molecule payloads. Here, the design preserves the native function of 2'3'-cGAMP, ensuring that once internalized in target cells, the released payload can effectively trigger the STING pathway .

Immuno-oncology STING Agonist ADC Payload

Ready-to-Conjugate Architecture: Eliminates Need for Custom Linker Chemistry

2',3'-cGAMP-C2-PPA is specifically designed as a drug-linker conjugate. It incorporates a cleavable disulfide linker and a reactive handle, enabling direct conjugation to thiol groups on engineered cysteine residues of monoclonal antibodies . This contrasts sharply with using unconjugated CDNs like 3'3'-cGAMP or even modified analogs which lack a conjugation-friendly functional group. The alternative, as described in recent literature, involves complex, multi-step orthogonal functionalization (e.g., methylation or acylation) of the cGAMP core to introduce a conjugatable moiety, a process that is time-consuming, low-yielding, and can introduce new stereocenters .

Antibody-Drug Conjugate Bioconjugation Linker Chemistry

Inferred Improved Therapeutic Index via Targeted Delivery Over Systemic STING Agonists

The fundamental premise of ADCs is to improve the therapeutic index by delivering a potent payload selectively to target cells, thereby minimizing systemic toxicity. Systemic administration of free STING agonists (e.g., ADU-S100, MK-1454) is associated with dose-limiting toxicities due to widespread immune activation, including cytokine release syndrome [1]. 2',3'-cGAMP-C2-PPA, as an ADC payload, is designed to circumvent this by confining its potent STING agonism to the tumor microenvironment or specific immune cell subsets [2]. While direct in vivo comparison data is not publicly available, this is a core class-level inference for the design of STING-ADCs. The ability to target STING activation is a key differentiator for 2',3'-cGAMP-C2-PPA over free STING agonists.

Tumor Microenvironment Targeted Therapy Immune Activation

Primary Research Applications for 2',3'-cGAMP-C2-PPA in Immuno-Oncology and ADC Development


Synthesis of Novel Tumor-Targeted STING Agonist ADCs

Researchers can use 2',3'-cGAMP-C2-PPA to conjugate a STING agonist payload to an antibody of choice that targets a specific tumor-associated antigen (e.g., HER2, EGFR, or PD-L1). This creates a novel ADC capable of delivering a potent innate immune stimulus directly to cancer cells, activating anti-tumor immunity while potentially avoiding the systemic toxicities associated with non-targeted STING agonists . The pre-optimized linker-payload structure, as described in the patent literature, is critical for this application [1].

Investigating Targeted STING Activation in Immune Cell Subsets

By conjugating 2',3'-cGAMP-C2-PPA to antibodies targeting specific immune markers (e.g., CD11b for myeloid cells, CCR2 for monocytes, or CD8 for T cells), researchers can dissect the cell-type-specific effects of STING activation within the complex tumor microenvironment. This allows for a more nuanced understanding of the STING pathway's role in anti-tumor immunity and the identification of optimal target cell populations for therapeutic intervention [2].

Benchmarking ADC Payload Potency and Stability in Preclinical Models

2',3'-cGAMP-C2-PPA serves as a reference standard for developing and validating next-generation STING-ADC payloads. Its established potency (EC50 = 130/186 nM for h/mSTING) and defined linker chemistry (a cleavable disulfide bond) provide a robust baseline for comparing the in vitro activity and in vivo efficacy of novel STING-linker-payload constructs . Researchers can assess improvements in conjugate stability, payload release kinetics, and tumor regression in syngeneic mouse models against this established benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-cGAMP-C2-PPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.